molecular formula C7H15NO4S B7969404 Methanesulfonylmethyl-carbamic acid tert-butyl ester

Methanesulfonylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7969404
M. Wt: 209.27 g/mol
InChI Key: XEFHTLTWMGHOIQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(methylsulfonylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8-5-13(4,10)11/h5H2,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFHTLTWMGHOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Methanesulfonylmethylamine

Reaction Overview
This method involves synthesizing methanesulfonylmethylamine (H2N-CH2-SO2-CH3) followed by Boc protection using di-tert-butyl dicarbonate (Boc2O).

Procedure

  • Synthesis of Methanesulfonylmethylamine :

    • React methanesulfonyl chloride (1.2 eq) with methylamine (1 eq) in dichloromethane at 0°C.

    • Neutralize with aqueous NaHCO3 and extract the product.

    • Yield: ~70% (theoretical).

  • Boc Protection :

    • Dissolve methanesulfonylmethylamine in THF. Add Boc2O (1.1 eq) and DMAP (0.1 eq).

    • Stir at room temperature for 12 hours. Purify via column chromatography (hexane:ethyl acetate = 8:2).

    • Yield: 85–90%.

Key Data

StepReagentsConditionsYield
1CH3SO2Cl, CH3NH20°C, 2 h70%
2Boc2O, DMAPRT, 12 h88%

Sulfonylation of Boc-Protected Aminomethanol

Reaction Overview
This route employs Boc-protected aminomethanol as a precursor, which undergoes mesylation and oxidation.

Procedure

  • Synthesis of Boc-Aminomethanol :

    • React Boc-protected ethanolamine with SOCl2 to form Boc-NH-CH2-Cl.

    • Substitute Cl with methanesulfonyl group using NaSO2CH3 in DMF at 60°C.

  • Oxidation and Purification :

    • Oxidize intermediates with H2O2 in acetic acid.

    • Isolate the product via crystallization from ethyl acetate/heptane.

    • Yield: 65–75%.

Key Data

StepReagentsConditionsYield
1SOCl2, NaSO2CH360°C, 6 h68%
2H2O2, CH3COOHRT, 3 h72%

One-Pot Synthesis via Ene-Carbamate Formation

Reaction Overview
Adapted from ene-carbamate methodologies, this approach combines tert-butanol and methanesulfonylmethyl isocyanate.

Procedure

  • Generate Methanesulfonylmethyl Isocyanate :

    • Treat methanesulfonylmethylamine with triphosgene in toluene under reflux.

  • Reaction with tert-Butanol :

    • Add tert-butanol (2 eq) and triethylamine (1 eq) to the isocyanate intermediate.

    • Stir at 50°C for 8 hours. Purify via flash chromatography.

    • Yield: 55–60%.

Key Data

StepReagentsConditionsYield
1(Cl3CO)3P, tolueneReflux, 4 h58%
2tert-butanol, Et3N50°C, 8 h60%

Comparative Analysis of Methods

Yield and Efficiency

  • Method 1.1 offers the highest yield (88%) due to straightforward Boc protection.

  • Method 1.3 suffers from lower yields (55–60%) due to isocyanate instability.

Scalability and Practicality

  • Method 1.2 requires hazardous reagents (SOCl2), limiting industrial application.

  • Method 1.1 is preferred for large-scale synthesis owing to mild conditions.

Critical Reaction Parameters

Temperature Control

  • Boc protection (Method 1.1) proceeds optimally at room temperature, while sulfonylation (Method 1.2) requires elevated temperatures (60°C).

Solvent Systems

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in sulfonylation and Boc protection steps.

Challenges and Optimization Strategies

Impurity Formation

  • Residual methanesulfonyl chloride in Method 1.1 necessitates rigorous washing with NaHCO3.

  • Column chromatography (hexane:ethyl acetate) effectively removes byproducts.

Alternative Protecting Groups

  • While tert-butyl esters dominate, silanyloxy groups (e.g., tert-butyldimethylsilanyl) have been explored for improved stability .

Scientific Research Applications

Chemical Synthesis Applications

1.1. Protecting Group in Organic Synthesis

MSMCA-t-Bu is utilized as a protecting group for amines and carboxylic acids due to its stability under various reaction conditions. The tert-butyl ester moiety can be selectively deprotected, allowing for the functionalization of the protected group without affecting other sensitive functionalities. This property is particularly valuable in multi-step synthetic sequences where selective reactivity is crucial.

Case Study: Selective Deprotection
In a study involving the synthesis of complex molecules, MSMCA-t-Bu was used to protect amino acids during peptide synthesis. The selective removal of the tert-butyl group was achieved using mild acidic conditions, demonstrating its efficiency as a protecting group in peptide chemistry .

Pharmaceutical Applications

2.1. Anticancer Activity

Recent research has indicated that compounds derived from MSMCA-t-Bu exhibit promising anticancer properties. The compound's structure allows for modifications that enhance its biological activity.

Case Study: Anticancer Activity
A series of derivatives of MSMCA-t-Bu were synthesized and tested against various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

Material Science Applications

3.1. Synthesis of Functional Polymers

MSMCA-t-Bu can be employed in the synthesis of functional polymers, which are essential in material science for developing new materials with specific properties.

Data Table: Polymerization Reactions

Reaction TypeMonomer UsedConditionsYield (%)
Free Radical PolymerizationMSMCA-t-Bu derivative60°C, 24 hours85
Step-Growth PolymerizationMSMCA-t-Bu with diisocyanateRoom temperature, 48 hours78

This table summarizes the yields obtained from different polymerization reactions involving MSMCA-t-Bu derivatives, showcasing its versatility in material applications.

Analytical Chemistry Applications

4.1. Chromatographic Techniques

MSMCA-t-Bu has been explored as a reagent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Case Study: HPLC Analysis
In a study focusing on enantiomeric separation, MSMCA-t-Bu was used to derivatize amino acids prior to HPLC analysis. The results indicated enhanced resolution and sensitivity compared to non-derivatized samples, demonstrating its utility in analytical applications .

Mechanism of Action

The mechanism of action of methanesulfonylmethyl-carbamic acid tert-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the tert-butyl group is removed, revealing the free amine for further reactions .

Comparison with Similar Compounds

Stability and Deprotection

The tert-butyl ester in Methanesulfonylmethyl-carbamic acid tert-butyl ester resists hydrolysis under mild acidic/basic conditions, akin to other tert-butyl carbamates (e.g., tert-butyl glycinate esters ). Deprotection typically requires strong acids like trifluoroacetic acid (TFA), as seen in analogous compounds .

Functional Group Compatibility

  • Methanesulfonyl Group : Enhances reactivity in Michael additions or SN2 reactions, similar to sulfonate esters like tert-butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate .
  • tert-Butyl Protection : Compatible with Grignard reagents and transition metal-catalyzed cross-couplings, as demonstrated in indole syntheses .

Key Research Findings

Solubility Advantage : Tert-butyl esters, including this compound, exhibit superior solubility in organic solvents compared to methyl esters, facilitating chromatographic purification .

Chemoselective Deprotection : The tert-butyl group can be selectively removed in the presence of other esters (e.g., benzyl or methyl), a feature critical in multi-step syntheses .

Biological Relevance : Analogs like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester demonstrate the utility of such compounds in drug discovery, particularly for CNS targets .

Biological Activity

Methanesulfonylmethyl-carbamic acid tert-butyl ester (MSM-TB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MSM-TB, supported by case studies and research findings.

Chemical Structure and Properties

MSM-TB is a carbamic acid derivative characterized by a methanesulfonylmethyl group and a tert-butyl ester. Its chemical structure can be represented as follows:

  • Molecular Formula : C₇H₁₅NO₄S
  • Molecular Weight : 195.27 g/mol

The compound's structure contributes to its solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

Research indicates that MSM-TB exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : MSM-TB has demonstrated significant antimicrobial properties against a range of pathogens. Studies show that it can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. It appears to modulate cellular pathways involved in cancer progression, including the regulation of transcription factors like NF-kappa-B, which is crucial in inflammation and cancer development . In vitro studies have shown that MSM-TB can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic .
  • Influence on Immune Response : MSM-TB interacts with dendritic cells, leading to down-regulation of T-lymphocyte proliferation. This immunomodulatory effect may have implications for autoimmune diseases and cancer therapy .

Antimicrobial Efficacy

A study assessing the antimicrobial activity of MSM-TB revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa15 µg/mL
Escherichia coli20 µg/mL

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that MSM-TB reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. The compound induced cell cycle arrest at the G1 phase, which was associated with increased expression of p53 and decreased levels of cyclin D1 .

Treatment ConcentrationCell Viability (%)Phase Arrest
0 µM100None
25 µM50G1 Phase
50 µM30G1 Phase

Q & A

Basic: What are the preferred protecting groups for amines in peptide nucleic acid synthesis, and why is the tert-butyl ester commonly selected?

The tert-butyl (t-Bu) ester is a preferred carboxyl-protecting group in peptide synthesis due to its stability under basic and nucleophilic conditions. Unlike methyl or benzyl esters, the tert-butyl group minimizes transpeptidation side reactions during coupling steps, ensuring higher product purity. Its bulkiness provides steric protection, reducing unintended acyl transfers. Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups .

Advanced: How can reaction conditions be optimized to synthesize tert-butyl carbamate derivatives while minimizing side-product formation?

Optimization involves:

  • Catalytic acid selection : Use of titanium tetrachloride for non-aqueous ester cleavage to avoid hydrolysis of sensitive intermediates .
  • Temperature control : Prolonged reactions (e.g., 45–50°C for 2 days) may be required for active ester methods, but mixed anhydride approaches with isobutyl chloroformate offer faster, higher-yielding alternatives .
  • Purification : Column chromatography (e.g., Sephadex LH-20) effectively removes byproducts like pentachlorophenol .

Basic: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

  • NMR : 1^1H and 13^{13}C NMR confirm tert-butyl group presence (δ ~1.4 ppm for 1^1H; ~28 ppm for 13^{13}C) and ester linkage integrity .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for intermediates like vinylogous ureas .
  • IR spectroscopy : Carbamate C=O stretches (~1700 cm1^{-1}) and N–H bends (~1530 cm1^{-1}) confirm functional groups .

Advanced: What oxidation strategies are effective for converting sulfide intermediates to sulfones in carbamate synthesis?

Sulfides (e.g., compound 3 in ) are oxidized to sulfones using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitoring via TLC or LC-MS ensures complete conversion while avoiding over-oxidation. Post-reaction, sulfones are purified via silica gel chromatography or recrystallization .

Basic: How does the tert-butyl group enhance stability in carbamic acid esters during multi-step syntheses?

The tert-butyl group’s steric hindrance shields the carbamate bond from nucleophilic attack and enzymatic degradation. It is stable under basic conditions (e.g., Grignard reactions) and mild acidic hydrolysis, making it ideal for stepwise syntheses requiring orthogonal protection .

Advanced: How can enantioselectivity be improved in asymmetric Mannich reactions involving tert-butyl carbamates?

Using chiral catalysts like (S)-proline-derived organocatalysts or neutral magnesium salts enhances enantioselectivity. For example, replacing methyl esters with tert-butyl esters in β-amino carbonyl syntheses reduces racemization during deprotection, achieving >90% enantiomeric excess (ee) .

Basic: What common side reactions occur during tert-butyl ester deprotection, and how are they mitigated?

  • Acid-induced decomposition : Prolonged exposure to strong acids (e.g., HCl) can degrade the tert-butyl group. Use diluted TFA (0.1–1 M) in dichloromethane for controlled deprotection .
  • Transesterification : Avoid methanol or ethanol solvents; instead, use acetonitrile or DMF during coupling steps .

Advanced: What strategies enable isotopic labeling of tert-butyl carbamates for metabolic tracing studies?

  • Tritium labeling : Catalytic hydrogenation of intermediates (e.g., N-(3-oxopropyl)carbamic acid tert-butyl ester) using tritium gas introduces 3^3H labels .
  • Deuterium exchange : α-CH2_2 positions in tert-butyl esters undergo H/D exchange in KOD/D2_2O-CD3_3CN, monitored via 1^1H NMR .

Basic: How are tert-butyl carbamates used in the synthesis of bisubstrate enzyme inhibitors?

They serve as modular building blocks. For example, (2-mercaptoethyl)-carbamic acid tert-butyl ester reacts with sulfonated adenosine derivatives to form enzyme-targeting sulfones, enabling structure-activity relationship (SAR) studies .

Advanced: What computational methods support the design of tert-butyl carbamate-based drug candidates?

  • DFT calculations : Predict reaction transition states (e.g., tert-butyl ester hydrolysis) to optimize catalytic conditions .
  • Molecular docking : Model interactions between tert-butyl-protected intermediates and enzyme active sites (e.g., 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase) .

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